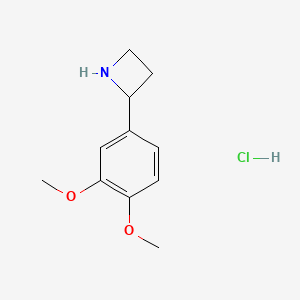
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid
Overview
Description
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, also known as 3-GMPPA, is a natural product derived from the glucosylation of 4-methoxyphenylpropanoic acid. It is a phenolic compound that has been studied in recent years due to its potential applications in the pharmaceutical industry and its potential as a therapeutic agent.
Scientific Research Applications
Lignin Model Glycosides
- Synthetic protocols have been developed for the preparation of related glycosides, showcasing potential applications in the study and manipulation of lignin, a complex plant polymer (Helm et al., 1997).
Phenolic Compounds in Cane Sugar
- New phenolic compounds similar to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid have been isolated from non-centrifuged cane sugar, indicating its presence in natural sources and potential for various biological activities (Takara et al., 2003).
Electrochemical Hydrogenation
- Electrosynthesis has been used for the hydrogenation of similar acids, demonstrating the compound's relevance in chemical synthesis and industrial applications (Korotaeva et al., 2011).
Alternative to Phenolation in Polybenzoxazine
- This compound has been explored as a renewable building block for enhancing the reactivity of molecules, showing potential in materials science and sustainable chemistry applications (Trejo-Machin et al., 2017).
Cancer Chemopreventive Agent
- Derivatives of a closely related compound have been investigated for their pharmacological properties, particularly in cancer chemoprevention, highlighting the medicinal and therapeutic potentials (Curini et al., 2006).
Spectrophotometric Determination
- The compound has been used in analytical chemistry, specifically in spectrophotometric methods for determining trace elements in various materials (Izquierdo & Carrasco, 1984).
Future Directions
Mechanism of Action
Target of Action
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a natural phenylpropanoid compound found in several plants The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known to exhibit glutathione s-transferase (gst) inhibitory and antifungal activities .
Action Environment
Like other organic compounds, it should be handled with general laboratory safety measures, including wearing appropriate personal protective equipment and ensuring operations in a well-ventilated environment .
properties
IUPAC Name |
3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2,4,6,11,13-17,20-22H,3,5,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNOUBJFOXZOR-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904192 | |
| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477873-63-5 | |
| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




